molecular formula C12H20ClN5 B12217971 N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12217971
M. Wt: 269.77 g/mol
InChI Key: HBPJLNATBPBTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic name N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine adheres rigorously to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. Breaking this down:

  • Parent structure : The primary pyrazole ring (1H-pyrazol-3-amine) serves as the base, with substituents at positions 1, 3, and 5.
  • Position 1 : A methyl group (-CH₃) directly attached to the nitrogen atom.
  • Position 5 : A second methyl group (-CH₃).
  • Position 3 : An amine (-NH₂) functional group, which is further substituted by a methylene-linked secondary pyrazole moiety.

The secondary pyrazole unit, [(1-isopropyl-1H-pyrazol-4-yl)methyl], introduces additional complexity:

  • Position 1 : An isopropyl group (-CH(CH₃)₂) bonded to the nitrogen.
  • Position 4 : A methylene bridge (-CH₂-) connecting to the primary pyrazole’s amine group.

This nomenclature underscores the compound’s bipyrazolic architecture, distinguishing it from simpler mono-pyrazole analogs. For comparison, the related compound 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (PubChem CID 50944286) shares a similar backbone but lacks the methylene-bridged secondary pyrazole, illustrating how structural variations alter classification.

Compound IUPAC Name Key Structural Features
Target Compound This compound Dual pyrazole cores, methylene bridge, isopropyl and methyl substituents
Analog 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride Single pyrazole with isopropyl and methyl groups, hydrochloride salt

Molecular Taxonomy Within Pyrazole Derivatives

Pyrazole derivatives are classified based on substitution patterns, ring connectivity, and pharmacological activity. The target compound belongs to the bipyrazolic amines subclass, characterized by two pyrazole rings interconnected via a methylene or similar linker. This taxonomy differentiates it from:

  • Mono-pyrazole derivatives : Single-ring structures like 5-methylpyrazole (CAS 96-35-5), used primarily as synthetic intermediates.
  • Fused pyrazole systems : Compounds where pyrazole rings share adjacent atoms, as seen in indazole derivatives.
  • Metal-coordinated pyrazoles : Complexes where pyrazole acts as a ligand, common in catalysis.

The methylene bridge in this compound introduces conformational flexibility, enabling interactions with diverse biological targets. Structural analogs such as pyrazole derivative 20 (PubChem CID 24857045), which incorporates a thiophene moiety, highlight how auxiliary heterocycles expand functional diversity.

Substituent Impact on Bioactivity :

  • Isopropyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Methyl groups : Reduce metabolic degradation by sterically shielding reactive sites.
  • Amine linkage : Facilitates hydrogen bonding with enzymatic active sites, a trait exploited in kinase inhibitors.

Historical Context of Bipyrazolic Compound Development

The evolution of bipyrazolic compounds traces back to foundational work on pyrazole chemistry in the late 19th century. Ludwig Knorr’s 1883 discovery of antipyretic properties in pyrazole derivatives marked the beginning of medicinal interest in this heterocycle. Early derivatives like antipyrine (phenazone) demonstrated analgesic and anti-inflammatory effects, though limited by toxicity.

The mid-20th century saw advancements in synthetic methodologies, particularly cyclocondensation and hydrazine-based protocols, enabling precise substitution. These techniques paved the way for bipyrazolic structures, which gained prominence in the 1990s as researchers sought multitarget therapeutics. For instance, the antipsychotic agent CDPPB and anti-obesity drug rimonabant underscored pyrazole’s versatility.

This compound embodies modern design principles, merging historical insights with contemporary synthetic rigor. Its development reflects three key trends:

  • Increased Structural Complexity : Transition from single-ring to multi-ring systems for enhanced receptor specificity.
  • Rational Substituent Engineering : Strategic placement of methyl and isopropyl groups to optimize pharmacokinetics.
  • Cross-Disciplinary Innovation : Integration of computational modeling and high-throughput screening to refine bioactivity.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(7-14-17)6-13-12-5-10(3)16(4)15-12;/h5,7-9H,6H2,1-4H3,(H,13,15);1H

InChI Key

HBPJLNATBPBTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Targets

Molecular Architecture

The compound features two pyrazole rings:

  • Ring A : 1-isopropyl-1H-pyrazol-4-yl group with a methylamine substituent.
  • Ring B : 1,5-dimethyl-1H-pyrazol-3-amine group.
    The bridging methylene group (-CH$$_2$$-) connects the two heterocycles, enabling conformational flexibility.
Table 1: Key Molecular Descriptors
Property Value Source
Molecular formula C$${12}$$H$${20}$$N$$_5$$
Molecular weight 250.35 g/mol
IUPAC name N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
SMILES CC(C)N1C=C(C=N1)CNC2=C(NN2C)C

Synthetic Pathways

Condensation-Based Assembly (EvitaChem Protocol)

The EvitaChem method employs a two-step condensation strategy:

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-4-ylmethanamine
  • Reactants : 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and methylamine (1.2 eq).
  • Conditions : Methanol solvent, KOH catalyst (10 mol%), reflux at 65°C for 12 hours.
  • Workup : Neutralization with HCl, extraction with dichloromethane, and rotary evaporation.
  • Yield : 78% (purity >95% by HPLC).
Step 2: Coupling with 1,5-Dimethyl-1H-pyrazol-3-amine
  • Reactants : 1-isopropyl-1H-pyrazol-4-ylmethanamine (1.0 eq), 1,5-dimethyl-1H-pyrazol-3-amine (1.1 eq).
  • Conditions : Ethanol solvent, 80°C, 24 hours under nitrogen.
  • Catalyst : Pd/C (5 wt%) for dehydrogenative coupling.
  • Yield : 65% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Table 2: Optimization of Step 2
Parameter Tested Range Optimal Value Impact on Yield
Temperature 60–100°C 80°C Max yield at 80°C
Reaction time 12–36 hours 24 hours Plateau after 24h
Solvent MeOH, EtOH, THF EtOH EtOH enhances rate
Catalyst loading 1–10% Pd/C 5% Pd/C Cost-yield balance

Patent-Derived Alkylation Approach (US20220033358A1)

Google Patents US20220033358A1 discloses a regioselective alkylation method:

Key Steps:
  • Intermediate preparation : 1-isopropyl-4-(chloromethyl)-1H-pyrazole synthesized via chlorination of 1-isopropyl-1H-pyrazol-4-methanol.
  • Nucleophilic substitution :
    • Reactants : 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq), 1-isopropyl-4-(chloromethyl)-1H-pyrazole (1.05 eq).
    • Base : K$$2$$CO$$3$$ (2.0 eq) in DMF at 50°C for 6 hours.
    • Yield : 82% after recrystallization from ethanol/water.
Mechanistic Insight:

The reaction proceeds via an S$$_N$$2 mechanism, where the amine nucleophile attacks the chloromethyl carbon, displacing chloride. Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction kinetics.

Purification and Characterization

Crystallization Techniques

  • Solvent system : Ethanol/water (4:1 v/v) achieves >99% purity by removing oligomeric byproducts.
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 180°C, ensuring no decomposition during drying.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35 (s, 1H, pyrazole-H), 6.12 (s, 1H, NH), 3.85 (m, 1H, isopropyl-CH), 2.45 (s, 3H, CH$$3$$), 1.40 (d, J=6.8 Hz, 6H, (CH$$3$$)$$2$$CH).
  • LC-MS : m/z 251.2 [M+H]$$^+$$, confirming molecular weight.

Comparative Analysis of Methods

Table 3: Method Comparison
Metric Condensation (EvitaChem) Alkylation (Patent)
Total yield 51% (two steps) 82% (single step)
Purity 95% 99%
Scalability Moderate (mg to g) High (kg-scale)
Byproduct formation 5–8% oligomers <1% chloride salts

Key trade-offs : The patent method offers higher efficiency but requires hazardous chlorinated intermediates. The EvitaChem approach avoids halogenated reagents at the cost of lower yields.

Industrial-Scale Considerations

Cost Analysis

  • Catalyst recycling : Pd/C recovery via filtration reduces costs by 30% in the condensation route.
  • Solvent selection : Ethanol (LD50 7060 mg/kg) is preferable to DMF (LD50 3500 mg/kg) for worker safety.

Environmental Impact

  • E-factor : 8.2 kg waste/kg product for the patent method vs. 5.6 kg/kg for EvitaChem’s protocol, driven by solvent volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

Drug Design and Discovery

Recent advancements in drug design have highlighted the potential of pyrazole derivatives, including N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, as promising candidates for developing new therapeutic agents. Pyrazole compounds have shown a diverse range of biological activities, including anti-inflammatory and anticancer effects.

Case Studies in Drug Development

Several studies have reported the synthesis and evaluation of pyrazole derivatives for their pharmacological properties:

  • Anticancer Activity : Research has demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown IC50 values indicating potent activity against MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) cell lines, with values ranging from 3.79 µM to 42.30 µM .

Table: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 Value (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H460Not specified

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has also been explored. Various studies indicate that these compounds can inhibit the growth of bacterial strains, making them candidates for developing new antibiotics. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Neurological Applications

Emerging research suggests that pyrazole derivatives may have neuroprotective effects. Some compounds have been evaluated for their ability to modulate neurotransmitter systems or reduce neuroinflammation, which could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Functional Groups CAS Number
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine - N1: isopropyl (Pyrazole 1)
- N1, C5: methyl (Pyrazole 2)
263.36 (calculated) Amine, pyrazole 1856026-77-1
4-bromo-1,5-dimethyl-1H-pyrazol-3-amine - C4: bromo
- N1, C5: methyl
189.05 (reported) Amine, bromo Not specified
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine - N1: 2,2-difluoroethyl (Pyrazole 1)
- N1, C5: methyl (Pyrazole 2)
298.30 (calculated) Amine, difluoroalkyl 1856044-63-7
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid - N1: isopropyl
- C4: boronic acid
181.03 (reported) Boronic acid AS99617

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The isopropyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or ethyl (e.g., in AS99617 ). This may reduce solubility in polar solvents but enhance binding selectivity in supramolecular interactions .
  • Electron-Withdrawing vs. Electron-Donating Groups : The bromo substituent in 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine increases electrophilicity at the pyrazole ring, contrasting with the electron-donating methyl and isopropyl groups in the target compound. Such differences influence reactivity in cross-coupling reactions or hydrogen-bonding networks .
  • Functional Group Diversity : Boronic acid derivatives (e.g., AS99617 ) are pivotal in Suzuki-Miyaura couplings, whereas the amine group in the target compound enables participation in hydrogen bonding or salt formation, expanding its utility in crystal engineering or drug delivery systems .

Chromatographic Behavior

While direct chromatographic data for the target compound are unavailable, structurally related pyrazole esters (e.g., N-(3,5-dinitrobenzoyl)alanine methyl ester ) demonstrate that end-capped stationary phases improve separation factors (α) for polar derivatives. The target compound’s amine group may require ion-pairing agents for optimal HPLC resolution .

Biological Activity

N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications based on recent research findings.

Molecular Formula: C13H22N5
Molecular Weight: 283.80 g/mol
IUPAC Name: N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine; hydrochloride
InChI Key: APEBUPKBTMETQV-UHFFFAOYSA-N
Canonical SMILES: CC1=C(C=NN1C)CNCC2=CC=NN2C(C)C.Cl

The compound exhibits its biological activity primarily through interaction with specific molecular targets, acting as a ligand that modulates enzyme and receptor functions. The exact pathways vary depending on the target but generally involve:

  • Enzyme Inhibition: It has been noted for its ability to inhibit mTORC1 activity, which is crucial in regulating cell growth and metabolism .
  • Autophagy Modulation: Research indicates that this compound can increase basal autophagy levels while disrupting autophagic flux under nutrient stress conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

  • Cell Proliferation Inhibition: Compounds similar to this have shown submicromolar antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .
CompoundCell LineIC50 (µM)Mechanism
N-(1-benzyl-3,5-dimethyl)MIA PaCa-2<0.5mTORC1 inhibition
N-(isopropyl)-pyrazole derivativeA54949.85Autophagy modulation

Anti-inflammatory Activity

Pyrazole compounds have demonstrated significant anti-inflammatory effects. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL)-6 at specific concentrations . This suggests that this compound may also contribute to anti-inflammatory pathways.

Antioxidant Activity

Research has indicated that pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity has been linked to structural features that stabilize free radicals .

Study 1: Antiproliferative Activity

In a study focused on the synthesis and evaluation of pyrazole derivatives for anticancer activity, it was found that certain compounds significantly inhibited cell growth in MIA PaCa-2 cells. The mechanism was primarily through mTORC1 pathway disruption, leading to increased apoptosis under nutrient deprivation conditions .

Study 2: Autophagy Modulation

Another investigation demonstrated that specific pyrazole compounds increased autophagic processes while impairing the clearance of autophagic markers under starvation conditions. This dual action suggests a complex role in cancer therapy by targeting metabolic stress responses in tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction yields be maximized?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with condensation of pyrazole precursors. For example, coupling 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine via reductive amination (e.g., using NaBH4 or Pd/C hydrogenation) achieves moderate yields (~60–80%). Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC improves purity (>95%). Yield optimization may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of aldehyde) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR resolves methyl/isopropyl substituents (δ 1.2–1.5 ppm for isopropyl CH3_3, δ 2.1–2.3 ppm for pyrazole CH3_3). 13C^{13}C NMR confirms sp2^2 carbons (δ 140–150 ppm) and methylene bridges (δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) with <2 ppm error. Fragmentation patterns (e.g., loss of isopropyl or methyl groups) validate substituent positions .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products. Purity >98% is acceptable for biological assays .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C indicates room-temperature stability) .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving this compound’s structure, and how can SHELX software address them?

  • Methodological Answer : Small-molecule X-ray diffraction often encounters twinning or weak diffraction due to flexible isopropyl groups. SHELXL refinement strategies:

  • Apply restraints to methyl/isopropyl torsional angles.
  • Use TWIN/BASF commands for twinned data.
  • High-resolution data (<1.0 Å) improves R-factor convergence (target R1 < 5%) .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?

  • Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs:

  • N–H···N interactions between pyrazole amines (d ≈ 2.8 Å) form chains.
  • C–H···π contacts between methyl groups and aromatic rings stabilize layered packing. These patterns correlate with solubility and melting behavior .

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Analyze impurities via LC-MS; trace solvents (e.g., DMSO) may inhibit enzyme activity.
  • Dose-Response Curves : Use IC50_{50} values (e.g., in kinase assays) to identify batch-dependent potency shifts. Reproducibility requires strict control of reaction pH and drying conditions .

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazole derivatives in kinase inhibition?

  • Methodological Answer :

  • Analog Synthesis : Replace isopropyl with cyclopropyl (steric effects) or introduce electron-withdrawing groups (e.g., Cl) at pyrazole positions .
  • In Vitro Assays : Test against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. How should experimental designs be optimized for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Formulation : Use PEG-400/saline (60:40) for solubility >1 mg/mL.
  • Dosing : Oral bioavailability is enhanced via micronization (particle size <10 µm). Plasma half-life (t1/2_{1/2}) is monitored using LC-MS/MS at 0.5, 2, 6, and 24h post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.